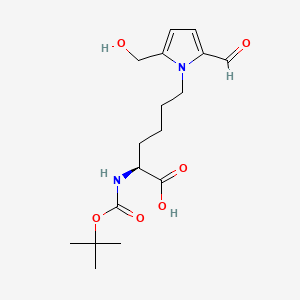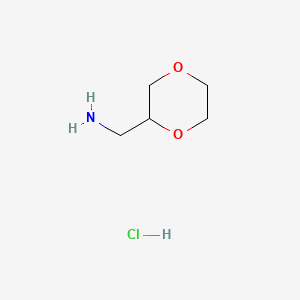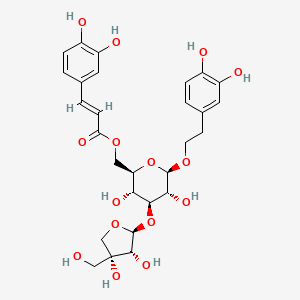
(2-Bromo-6-methoxypyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 . It has a molecular weight of 218.05 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-methoxypyridin-3-yl)methanol” can be represented by the InChI code: 1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 . The compound has a topological polar surface area of 42.4 Ų .Physical And Chemical Properties Analysis
“(2-Bromo-6-methoxypyridin-3-yl)methanol” has a molecular weight of 218.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 216.97384 g/mol .Aplicaciones Científicas De Investigación
1. Structural Characterization and Crystallography
The compound has been a subject of interest in the field of crystallography and structural chemistry. Studies have detailed the synthesis and structural characterization of compounds closely related to (2-Bromo-6-methoxypyridin-3-yl)methanol. For instance, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its derivatives have been synthesized, showcasing distinct protonation sites and intermolecular hydrogen bonding patterns, contributing to the understanding of molecular conformations and crystalline structures (Böck et al., 2021). Additionally, compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol have been synthesized and analyzed through single-crystal X-ray diffraction, offering insights into molecular geometry and potential antibacterial activities (Wang, Nong, Sht, Qi, 2008).
2. Natural Product Synthesis and Modification
The compound has found applications in the synthesis of natural products and their analogs. For instance, the total synthesis of biologically active natural products starting from related compounds has been reported. Such studies often involve multi-step synthesis processes and provide a basis for understanding the chemical properties and potential biological activities of these natural products (Akbaba et al., 2010).
3. Chemical Reactivity and Mechanistic Insights
Research has also delved into understanding the chemical reactivity and mechanisms involving compounds related to (2-Bromo-6-methoxypyridin-3-yl)methanol. For instance, studies on the substitution of the hydroxy group due to the anchimeric assistance of selenium offer insights into methanolysis and rearrangements, contributing to our understanding of reaction mechanisms and synthetic strategies (Kurkutov, Potapov, Amosova, 2018).
4. Catalysis and Ligand Reactions
The compound and its analogs have been studied for their roles in catalysis and as ligands in complex chemical reactions. For instance, ligand exchange reactions involving methoxide and the synthesis of various complexes have been reported, offering valuable information on the catalytic behavior and potential industrial applications of these compounds (Klausmeyer et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(2-bromo-6-methoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUKRQGKFSLAQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-methoxypyridin-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
![D-[5-13C]RIBOSE](/img/no-structure.png)
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)





